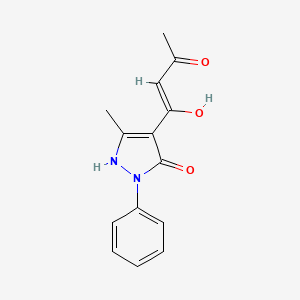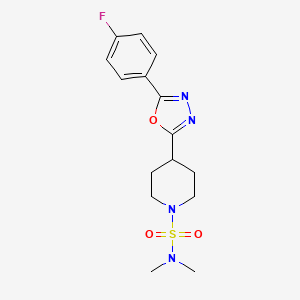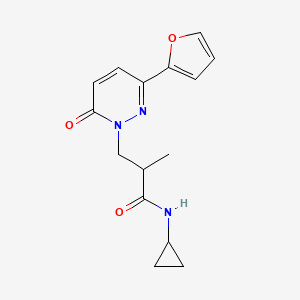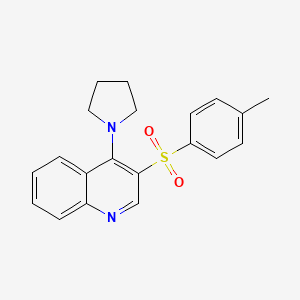
3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline, also known as MPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPQ belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties
The chemical compound 3-(4-Methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is part of a broader class of compounds known for their versatile synthetic applications and biological significance. Research has focused on developing eco-friendly synthetic methodologies for quinoline derivatives, highlighting the importance of such compounds in pharmaceutical research and organic synthesis. For example, an environmentally benign Pictet–Spengler strategy facilitated the synthesis of biologically important quinoxalines, showcasing the compound's role in generating diverse chemical structures under mild conditions (A. Preetam & M. Nath, 2015). Similarly, the catalyst-free synthesis of dihydropyrrolo[2,3-h]quinolines through a three-component reaction highlights the compound's utility in creating structurally complex and biologically relevant heterocycles (Hui Liao & Qiuhua Zhu, 2019).
Biological Applications and Antiproliferative Properties
Quinoline derivatives, including this compound, have been extensively explored for their biological activities. The synthesis of functionalized aminoquinolines and their evaluation against malaria and fungal infections demonstrates the potential of these compounds in therapeutic applications (Stéphanie Vandekerckhove et al., 2015). Additionally, quinoline and its derivatives have shown promising anticancer activities, acting through various mechanisms, such as inhibition of tyrosine kinases and tubulin polymerization, which could lead to the development of new anticancer drugs (V. Solomon & H. Lee, 2011).
Chemical Diversification and Functionalization
The chemical versatility of quinoline derivatives is further illustrated by studies focusing on the selective functionalization of these compounds. Techniques such as direct halogenation of pyrrolo[1,2-a]quinoxalines have been developed to diversify these compounds, which is crucial for their application in pharmaceutical research (Huy X Le et al., 2021). Moreover, the ligand-enabled olefination of amines en route to pyrrolidines demonstrates the synthetic utility of quinoline derivatives in accessing a wide range of structurally and functionally diverse molecules (Heng Jiang et al., 2016).
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-15-8-10-16(11-9-15)25(23,24)19-14-21-18-7-3-2-6-17(18)20(19)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHBVAIRBCCLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
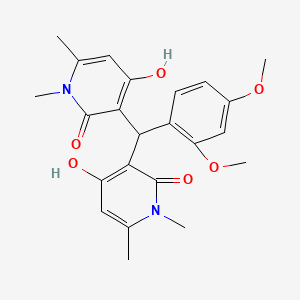
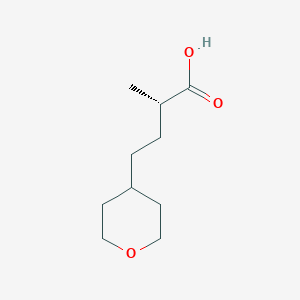
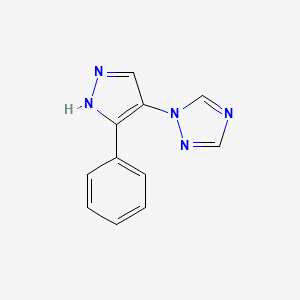
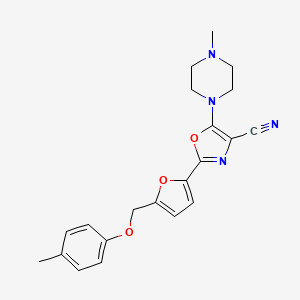

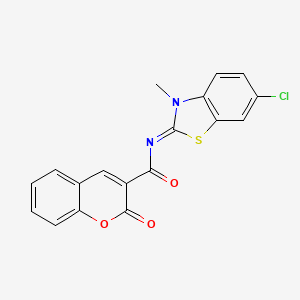
![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
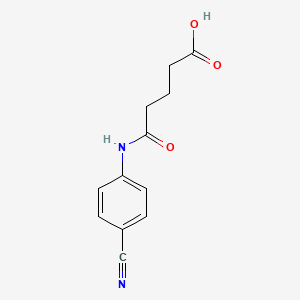
![3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2551849.png)
![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)
